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Compound of Interest

Compound Name: 2-Amino-5-bromobenzamide

Cat. No.: B060110 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzamide is a valuable and versatile building block in the field of medicinal

chemistry. Its unique structural features, including an aromatic ring substituted with an amino

group, a bromine atom, and a carboxamide moiety, provide multiple reactive sites for chemical

modification. This allows for the construction of a diverse array of complex molecules with a

wide range of pharmacological activities. This technical guide provides a comprehensive

overview of the chemical properties, synthesis, and extensive applications of 2-amino-5-
bromobenzamide as a key starting material in the development of novel therapeutic agents. It

is intended to serve as a detailed resource for researchers and professionals involved in drug

discovery and development.

Chemical Properties and Synthesis
2-Amino-5-bromobenzamide is a white to off-white solid organic compound with the chemical

formula C₇H₇BrN₂O.[1] It is soluble in various organic solvents like ethanol and ether.[2] Key

physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Amino-5-bromobenzamide
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Property Value Reference

Molecular Formula C₇H₇BrN₂O [1]

Molar Mass 215.05 g/mol [1]

Melting Point 189-191 °C [3]

Boiling Point 291.2 ± 25.0 °C at 760 Torr [3]

Density 1.698 ± 0.06 g/cm³ [3]

pKa 15.15 ± 0.50 (Predicted) [3]

A common and efficient method for the synthesis of 2-amino-5-bromobenzamide involves the

bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in a suitable solvent such

as acetonitrile.[4] This reaction proceeds with high yield and provides the desired product with

good purity after recrystallization.[4]

Applications in Medicinal Chemistry
The structural motif of 2-amino-5-bromobenzamide is a privileged scaffold found in a variety

of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of

biological activities, including anticancer, central nervous system (CNS) modulating, and

antimicrobial effects.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial

for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in homologous

recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the

accumulation of double-strand breaks and subsequent cell death, a concept known as

synthetic lethality.[6][7] The benzamide moiety is a key pharmacophore in many PARP

inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[6] 2-Amino-5-
bromobenzamide serves as a valuable starting material for the synthesis of potent PARP

inhibitors.

Table 2: Representative PARP Inhibitors and their Potency
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Compound Target IC₅₀ (nM) Note

Olaparib PARP-1/2 -
FDA-approved PARP

inhibitor.[8]

Rucaparib PARP-1/2 -
FDA-approved PARP

inhibitor.[8]

Niraparib PARP-1/2 -
FDA-approved PARP

inhibitor.[6]

Talazoparib PARP-1/2 -
FDA-approved PARP

inhibitor.[5]

Y49 PARP-1 0.96
A highly selective

PARP-1 inhibitor.[4]

Y49 PARP-2 61.90

Demonstrates

selectivity for PARP-1

over PARP-2.[4]

Note: While 2-amino-5-bromobenzamide is a key starting material for benzamide-based

PARP inhibitors, the specific IC₅₀ values for inhibitors directly synthesized from this starting

material were not available in the searched literature. The table provides context with known

PARP inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in

regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making

them attractive targets for cancer therapy. Various small molecule inhibitors have been

developed to target CDKs, and the 2-aminobenzamide scaffold can be utilized in their

synthesis.

Table 3: Representative CDK Inhibitors and their Potency
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Compound Target IC₅₀ (nM) Note

Palbociclib CDK4/6 -
FDA-approved CDK

inhibitor.

Ribociclib CDK4/6 -
FDA-approved CDK

inhibitor.

Abemaciclib CDK4/6 -
FDA-approved CDK

inhibitor.

13ea CDK9 170
A dual CDK9/HDAC

inhibitor.[5]

13ea HDAC1 1730
A dual CDK9/HDAC

inhibitor.[5]

13ea HDAC3 1110
A dual CDK9/HDAC

inhibitor.[5]

Note: The table provides examples of CDK inhibitors. While the 2-aminobenzamide core is

relevant to kinase inhibitor design, specific examples directly synthesized from 2-amino-5-
bromobenzamide with corresponding IC₅₀ values were not explicitly found in the search

results.

Antimicrobial Agents
Derivatives of 2-aminobenzamide have also been investigated for their antimicrobial properties.

These compounds have shown activity against a range of bacterial and fungal pathogens. The

mechanism of action is thought to involve the inhibition of essential metabolic pathways in

these microorganisms.

Table 4: Antimicrobial Activity of Representative Benzamide Derivatives
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Compound Organism MIC (μM) Note

Sulfonamide 5

Gram-positive &

Gram-negative

bacteria

0.22-1.49

A sulfonamide

derivative of a

bromo/nitropyridinyl

benzamide.[2]

Compound 5a B. subtilis 6.25 (μg/mL)

A para-hydroxy

benzamide derivative.

[9]

Compound 5a E. coli 3.12 (μg/mL)

A para-hydroxy

benzamide derivative.

[9]

Compound 6b E. coli 3.12 (μg/mL)

A para-hydroxy

benzamide derivative.

[9]

Compound 6c B. subtilis 6.25 (μg/mL)

A para-hydroxy

benzamide derivative.

[9]

Note: The table shows the antimicrobial activity of various benzamide derivatives. While these

are not all direct derivatives of 2-amino-5-bromobenzamide, they highlight the potential of the

broader class of compounds.

Experimental Protocols
Synthesis of 2-Amino-5-bromobenzamide
A general procedure for the synthesis of 2-amino-5-bromobenzamide involves the reaction of

2-aminobenzamide with N-bromosuccinimide (NBS).

Materials:

2-aminobenzamide

N-bromosuccinimide (NBS)
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Acetonitrile

Ice-cold water

Procedure:

Dissolve 2-aminobenzamide (1.0 equivalent) in acetonitrile at room temperature.

Add N-bromosuccinimide (1.05 equivalents) to the solution with stirring.

Continue stirring the reaction mixture at room temperature for 30 minutes.

Quench the reaction by adding ice-cold water.

Collect the resulting precipitate by filtration.

Recrystallize the crude product from acetonitrile to afford pure 2-amino-5-
bromobenzamide.

Representative Synthesis of a Benzamide Derivative
The following is a general protocol for the acylation of anilines, a common step in the synthesis

of more complex derivatives from aminobenzamides.[4]

Materials:

Substituted aniline (e.g., 2-amino-5-bromobenzamide) (1 equivalent)

Triethylamine (1 equivalent)

Chloroacetyl chloride (1.2 equivalents)

Dichloromethane (CH₂Cl₂)

2M HCl, Water, Saturated aqueous NaHCO₃, Brine

Anhydrous Na₂SO₄

Procedure:
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Dissolve the aniline and triethylamine in dichloromethane in a flask.

Cool the solution to 0°C in an ice bath.

Add chloroacetyl chloride dropwise over 15 minutes, maintaining the temperature at 0°C.

Stir the mixture at 0°C for 1 hour.

Allow the reaction to warm to room temperature and stir overnight.

Dilute the reaction mixture with additional dichloromethane.

Wash the organic layer sequentially with 2M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer with anhydrous Na₂SO₄.

Remove the solvent under reduced pressure to yield the desired 2-chloroacetamide product.

[4]

Visualizations
Signaling Pathways and Experimental Workflows
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PARP Signaling Pathway in DNA Repair
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PARP signaling pathway in DNA single-strand break repair.
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CDK Signaling in Cell Cycle Progression
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Simplified CDK signaling pathway in cell cycle progression.
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Drug Discovery Workflow using a Building Block
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General experimental workflow for drug discovery.

Conclusion
2-Amino-5-bromobenzamide has proven to be a highly valuable and versatile building block

in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow

for the efficient construction of diverse molecular scaffolds. The demonstrated utility of its

derivatives as potent inhibitors of key therapeutic targets such as PARP and CDKs, as well as

their potential as antimicrobial agents, highlights the significance of this compound in modern

drug discovery. The continued exploration of new synthetic methodologies and the expansion

of the chemical space around the 2-amino-5-bromobenzamide core hold significant promise

for the development of next-generation therapeutics for a variety of diseases. This technical

guide serves as a foundational resource to aid researchers in harnessing the full potential of

this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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